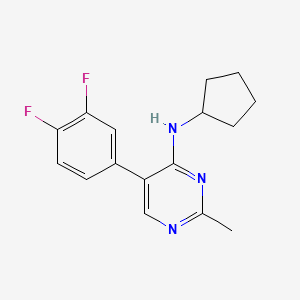

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

Description

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a difluorophenyl group, and a methylpyrimidinyl group

Properties

CAS No. |

917896-07-2 |

|---|---|

Molecular Formula |

C16H17F2N3 |

Molecular Weight |

289.32 g/mol |

IUPAC Name |

N-cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H17F2N3/c1-10-19-9-13(11-6-7-14(17)15(18)8-11)16(20-10)21-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,19,20,21) |

InChI Key |

BFKUZUSRLFZXRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrimidine core.

Cyclopentyl Group Addition: The cyclopentyl group is added through a Grignard reaction or a similar organometallic reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.

Final Amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine and alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine: Unique due to the presence of both cyclopentyl and difluorophenyl groups.

n-Cyclopentyl-5-phenyl-2-methylpyrimidin-4-amine: Lacks the difluorophenyl group, resulting in different chemical properties.

n-Cyclopentyl-5-(3,4-dichlorophenyl)-2-methylpyrimidin-4-amine: Contains dichlorophenyl instead of difluorophenyl, leading to variations in reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine (CAS No. 917896-07-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C16H17F2N3

- Molecular Weight : 289.32 g/mol

- IUPAC Name : this compound

- InChI Key : BFKUZUSRLFZXRO-UHFFFAOYSA-N

Structural Characteristics

The compound's structure includes:

- A cyclopentyl group, which may enhance lipophilicity and influence membrane permeability.

- A difluorophenyl substituent, which could enhance binding affinity through halogen bonding interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related pyrimidine derivatives has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| 6a | HCT-116 | 1.93 | Cell cycle arrest at G1 phase |

| 7b | SK-MEL-2 | 0.65 | Selective inhibition of cancer cell proliferation |

These compounds demonstrated cytotoxic effects and the ability to induce apoptosis in breast cancer cell lines, suggesting that this compound may share similar properties.

Kinase Inhibition

Pyrimidine derivatives are often investigated for their role as kinase inhibitors. Studies have shown that modifications to the pyrimidine core can yield compounds with high selectivity for specific kinases:

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | ALK | 27 | High |

| Compound B | FAK | 290 | Low |

The selectivity profile indicates that structural variations can lead to significant differences in biological activity, underscoring the importance of the cyclopentyl and difluorophenyl groups in modulating these effects.

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:

- Structure-Activity Relationship (SAR) : Studies suggest that the presence of electron-withdrawing groups enhances anti-inflammatory activity.

- Quantitative Structure-Activity Relationship (QSAR) : Correlations between molecular properties and biological activity have been established, aiding in the design of more potent derivatives.

Study on Pyrimidine Derivatives

A comprehensive study published in MDPI highlighted the biological activities of various pyrimidine derivatives, including those structurally related to this compound. The findings showed that these compounds could effectively inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Clinical Relevance

While this compound is primarily intended for research purposes and not yet approved for clinical use, its promising biological activities warrant further investigation. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Detailed mechanistic studies to elucidate its action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.